molecular formula C18H16ClFN8O2S B10933278 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10933278
M. Wt: 462.9 g/mol
InChI Key: KQEQTBUJOYOSOJ-UHFFFAOYSA-N
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Description

“N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and various substituents such as chloro, fluoro, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: The pyrazole ring can be alkylated with 2-chloro-6-fluorobenzyl chloride under basic conditions.

    Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the two rings: The pyrazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction.

    Introduction of the nitro group: The nitro group can be introduced via nitration of the appropriate precursor.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

The unique combination of functional groups in “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” provides it with distinct chemical and biological properties. The presence of both electron-withdrawing (chloro, fluoro, nitro) and electron-donating (methyl) groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H16ClFN8O2S

Molecular Weight

462.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-(5-methyl-3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16ClFN8O2S/c1-10-8-16(28(29)30)25-27(10)11(2)17-22-23-18(31-17)21-15-6-7-26(24-15)9-12-13(19)4-3-5-14(12)20/h3-8,11H,9H2,1-2H3,(H,21,23,24)

InChI Key

KQEQTBUJOYOSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)[N+](=O)[O-]

Origin of Product

United States

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